molecular formula C14H12BrN3 B3286342 (2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl)methanamine CAS No. 824413-92-5

(2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl)methanamine

Katalognummer: B3286342
CAS-Nummer: 824413-92-5
Molekulargewicht: 302.17 g/mol
InChI-Schlüssel: JJMNJHSETVNICF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl)methanamine (CAS 1197226-07-5) is a chemical building block for medicinal chemistry and drug discovery research . This compound features an imidazo[1,2-a]pyridine scaffold, a privileged structure in pharmaceutical development due to its wide range of biological activities. This specific methanamine derivative serves as a key synthetic intermediate. Its structure is closely related to compounds patented for their therapeutic potential. Scientific literature indicates that molecules with this core structure are investigated as potent blockers of TASK-1 and TASK-2 potassium channels, making them candidates for the treatment of sleep-related breathing disorders such as obstructive sleep apnea and snoring . Furthermore, the imidazo[1,2-a]pyridine scaffold is recognized in the development of anticancer agents, particularly as inhibitors of various kinase targets . Researchers utilize this compound to explore structure-activity relationships (SAR) and to synthesize novel derivatives for biological screening. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

[2-(4-bromophenyl)imidazo[1,2-a]pyridin-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN3/c15-11-6-4-10(5-7-11)14-12(9-16)18-8-2-1-3-13(18)17-14/h1-8H,9,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJMNJHSETVNICF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)CN)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001215818
Record name 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-3-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001215818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

824413-92-5
Record name 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-3-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=824413-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-3-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001215818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 824413-92-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl)methanamine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyridine with 4-bromobenzaldehyde, followed by cyclization to form the imidazo[1,2-a]pyridine core. The methanamine group can be introduced through subsequent functionalization reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimizing the reaction conditions for higher yields and purity, using scalable processes such as continuous flow chemistry or batch reactors.

Analyse Chemischer Reaktionen

Types of Reactions

(2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding imidazo[1,2-a]pyridine N-oxide.

    Reduction: Formation of the corresponding amine or alcohol derivatives.

    Substitution: Formation of various substituted imidazo[1,2-a]pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer properties. Specifically, compounds similar to (2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl)methanamine have been studied for their ability to inhibit various cancer cell lines. For instance, a study demonstrated that modifications of imidazo[1,2-a]pyridine structures could effectively target the VEGF-R2 pathway, which is crucial in tumor angiogenesis . This suggests that (2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl)methanamine may also possess similar therapeutic potential.

1.2 Antimicrobial Properties

Imidazo[1,2-a]pyridine derivatives are being investigated for their antimicrobial activities. The presence of the bromophenyl group enhances the lipophilicity and biological activity of the compound, making it a candidate for developing new antimicrobial agents against resistant strains of bacteria .

1.3 Neurological Applications

There is growing interest in imidazo[1,2-a]pyridine derivatives for their neuroprotective effects. Compounds with similar structures have shown promise in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

Synthetic Methodologies

2.1 Synthesis Techniques

The synthesis of (2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl)methanamine can be achieved through various methods, including iodine-mediated reactions and other coupling strategies. Recent studies highlight efficient one-pot synthesis techniques that streamline the production of such compounds while maintaining high yields .

Table 1: Synthesis Methods Overview

MethodologyDescriptionYield (%)
Iodine-mediated synthesisUtilizes iodine as a catalyst for efficient reactions60
One-pot synthesisCombines multiple steps into a single reaction to enhance efficiency74
Cross-coupling reactionsEmploys palladium-catalyzed cross-coupling for aryl group installationVariable

Material Science Applications

3.1 Organic Electronics

The unique electronic properties of imidazo[1,2-a]pyridine derivatives allow their use in organic electronics. Research has suggested that these compounds can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where their charge transport properties contribute to device efficiency .

3.2 Catalysis

Compounds like (2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl)methanamine are also being explored as catalysts in various organic transformations due to their ability to stabilize transition states during chemical reactions . Their application in catalysis can lead to more environmentally friendly processes by reducing the need for harsh conditions or toxic reagents.

Wirkmechanismus

The mechanism of action of (2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Halogen-Substituted Phenyl Derivatives
  • Target Compound : (2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl)methanamine
    • Key Feature : Bromine at the para position increases molecular weight (301.06 g/mol) and may slow metabolic clearance due to its electron-withdrawing effect .
  • Chlorophenyl Analog: (2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl)methanamine Molecular Weight: ~263.71 g/mol. Pharmacological Note: Chlorine’s smaller atomic radius improves solubility compared to bromine.
  • Fluorophenyl Analog : [6-Fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]methanamine
    • Molecular Weight : 269.28 g/mol.
    • Feature : Fluorine enhances metabolic stability and blood-brain barrier penetration. Sodium borohydride reduction of Schiff bases () is a common synthetic route for fluorinated derivatives .
Methyl-Substituted Derivatives
  • 6-Methyl-Bromophenyl Analog: (2-(4-Bromophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)methanamine oxalate Molecular Weight: 405.23 g/mol (oxalate salt). The oxalate salt improves aqueous solubility for formulation .

Modifications to the Methanamine Group

  • N,N-Dimethylmethanamine : N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine
    • Molecular Weight : 335.44 g/mol.
    • Feature : Dimethylation enhances lipophilicity and CNS penetration but may reduce solubility. This derivative is structurally similar to the target compound but with a p-tolyl group instead of bromophenyl .

Trifluoromethyl and Heterocyclic Derivatives

  • Trifluoromethyl Analog : 1-[2-(4-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]methanamine
    • Molecular Formula : C₁₅H₁₁F₄N₃.
    • Feature : The trifluoromethyl group increases electronegativity and metabolic resistance, making it suitable for prolonged pharmacological action .
  • Thiazole Hybrid : 2-[6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetamide
    • Molecular Weight : 348.65 g/mol.
    • Application : The acetamide group enables hydrogen bonding with biological targets, as seen in safety data for analogs () .

Data Tables

Table 1: Structural and Pharmacological Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Properties Reference
(2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl)methanamine 4-Br, methanamine 301.06 High lipophilicity, moderate solubility
(2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl)methanamine 4-Cl, methanamine 263.71 Improved solubility, CNS activity potential
[6-Fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]methanamine 6-F, 4-F, methanamine 269.28 Enhanced BBB penetration
N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine p-tolyl, N,N-dimethyl 335.44 High CNS penetration

Biologische Aktivität

The compound (2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl)methanamine , often referred to as an imidazo[1,2-a]pyridine derivative, has garnered attention in pharmaceutical research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C13H12BrN3
  • Molecular Weight : 284.16 g/mol
  • CAS Number : 34658-66-7

The compound features a bromophenyl group attached to an imidazo[1,2-a]pyridine ring system. This structural motif is significant for its reactivity and interactions with biological targets.

Anticancer Activity

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit promising anticancer properties . The compound has been tested against various cancer cell lines. For instance, studies have shown that it can inhibit the proliferation of human acute myeloid leukemia (AML) cells with an IC50 value of approximately 0.299 μM, demonstrating significant potency in targeting cancer cells .

Cell Line IC50 (μM) Mechanism of Action
MV4-11 (AML)0.299Dual inhibition of Aurora-A/FLT3
FaDu (hypopharyngeal)Not specifiedInduction of apoptosis

Neurological Disorders

The compound's potential in treating neurological disorders is also noteworthy. It has been explored for its effects on cholinesterase enzymes, which are crucial in the treatment of Alzheimer's disease. The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) by this compound suggests a dual mechanism that could be beneficial for cognitive enhancement .

The biological activity of (2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl)methanamine can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for key enzymes involved in cancer progression and neurodegenerative diseases.
  • Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, leading to apoptosis.
  • Anti-inflammatory Effects : Preliminary studies suggest that it may also exert anti-inflammatory effects, which could be relevant for treating conditions like trichomoniasis and amoebiasis .

Study on Antiparasitic Activity

A recent exploratory study evaluated the antiparasitic properties of various imidazo[1,2-a]pyridine derivatives, including the compound . Results indicated effective inhibition against resistant strains of Entamoeba histolytica and Trichomonas vaginalis, with no significant liver or kidney toxicity observed during toxicity assays .

Toxicological Assessments

Toxicological studies have confirmed that the compound exhibits minimal off-target effects and is largely nontoxic at therapeutic doses. This finding is crucial for its advancement into clinical trials .

Q & A

Q. What are the common synthetic routes for (2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl)methanamine?

The compound is typically synthesized via a two-step process:

  • Step 1 : Formation of an imidazo[1,2-a]pyridine-3-carbaldehyde intermediate. For example, 2-(4-bromophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde can be prepared via Vilsmeier-Haack reaction using phosphorus oxychloride (POCl₃) and DMF under reflux .
  • Step 2 : Reduction of the Schiff base. The aldehyde is reacted with an amine (e.g., methylamine) to form an imine, followed by reduction using sodium borohydride (NaBH₄) or catalytic hydrogenation to yield the methanamine derivative .

Table 1 : Comparison of Synthetic Methods

StepReagents/ConditionsYield (%)Reference
Aldehyde formationPOCl₃, DMF, 0–10°C → reflux~75–80
Schiff base reductionNaBH₄ in methanol, RT85–90

Q. What spectroscopic techniques are used to characterize this compound?

Characterization relies on:

  • ¹H/¹³C-NMR : To confirm the aromatic protons of the imidazopyridine core and the methanamine side chain. For example, the NH₂ group typically appears as a broad singlet at δ 1.5–2.5 ppm .
  • FT-IR : Peaks at ~3350 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C=N imine) confirm functional groups .
  • LC-MS : To verify molecular weight (e.g., [M+H]⁺ at m/z 328 for C₁₄H₁₂BrN₃) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Key variables include:

  • Temperature control : Maintaining 0–10°C during aldehyde formation minimizes side reactions .
  • Catalyst selection : Using glacial acetic acid as a catalyst in Schiff base formation enhances imine stability .
  • Reduction method : NaBH₄ in methanol at RT provides higher selectivity compared to LiAlH₄, which may over-reduce the imidazole ring .

Q. How can contradictory reports on biological activity (e.g., antimicrobial vs. low efficacy) be resolved?

Discrepancies often arise from:

  • Structural variations : Substituents on the imidazopyridine core (e.g., methyl vs. bromo groups) significantly alter bioactivity. For example, 6-methyl derivatives show enhanced antimicrobial activity compared to unsubstituted analogs .
  • Assay conditions : Variations in microbial strains, incubation times, or solvent systems (DMSO vs. aqueous buffers) affect results. Standardized protocols (e.g., CLSI guidelines) are recommended .

Q. What strategies improve solubility for in vivo pharmacological studies?

  • Salt formation : Converting the free base to a hydrochloride salt enhances aqueous solubility.
  • PEGylation : Attaching polyethylene glycol (PEG) chains to the methanamine group improves bioavailability .
  • Prodrug design : Introducing ester or amide prodrug moieties that hydrolyze in vivo .

Q. What structure-activity relationships (SAR) are critical for bromophenyl substitution?

  • Position of bromine : Para-substitution on the phenyl ring (4-bromo) enhances electron-withdrawing effects, stabilizing the imidazole ring and improving binding to targets like COX-2 .
  • Heterocyclic core modifications : Replacing pyridine with pyrimidine (as in imidazo[1,2-a]pyrimidines) alters pharmacokinetic profiles but reduces potency .

Table 2 : SAR of Bromophenyl Derivatives

SubstituentBiological ActivityKey FindingReference
4-BromoCOX-2 inhibition (IC₅₀ = 0.8 µM)Enhanced selectivity over COX-1
2-BromoAntimicrobial (MIC = 32 µg/mL)Lower activity due to steric hindrance

Q. How can computational methods aid in derivative design?

  • Molecular docking : Predict binding affinity to targets like COX-2 using AutoDock Vina .
  • QSAR modeling : Correlate logP values (e.g., calculated via ChemAxon) with antimicrobial activity to prioritize analogs .
  • DFT calculations : Optimize electron distribution in the bromophenyl group to enhance reactivity .

Methodological Challenges

Q. How to address instability during storage?

  • Storage conditions : Keep under inert gas (N₂/Ar) at –20°C to prevent oxidation of the methanamine group .
  • Lyophilization : Freeze-drying in the presence of stabilizers (e.g., trehalose) improves shelf life .

Q. What analytical methods resolve impurities in final products?

  • HPLC-PDA : Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA) to separate byproducts .
  • Preparative TLC : Isolate impurities for structural elucidation via NMR .

Data Contradiction Analysis

Q. Why do some studies report low cytotoxicity despite high enzyme inhibition?

Potential factors include:

  • Poor membrane permeability : Despite strong in vitro enzyme binding, the compound may fail to penetrate cellular membranes. Solutions include adding cell-penetrating peptides .
  • Off-target effects : Use CRISPR-Cas9 knockout models to validate target specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl)methanamine
Reactant of Route 2
(2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl)methanamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.